NVR 3-778 is a first-in-class small molecule classified as a capsid assembly modulator (CAM) with potent antiviral activity against the Hepatitis B virus (HBV). [, , ] It belongs to the sulfamoylbenzamide (SBA) class of CAMs, known as capsid activators. [] NVR 3-778 is a crucial research tool for investigating novel therapeutic approaches to achieve a functional cure for chronic HBV infection. [, , , ]
The synthesis of NVR 3-778 involves several key steps:
This multi-step synthetic pathway highlights the complexity involved in developing effective antiviral agents.
NVR 3-778's molecular structure is characterized by a specific arrangement conducive to its function as a capsid assembly modulator. The compound features a sulfamoylbenzamide core structure, which is essential for its interaction with viral proteins.
The structural analysis indicates that modifications to this core can enhance its antiviral activity and solubility, as seen in various derivatives synthesized during research efforts .
NVR 3-778 primarily functions through its ability to inhibit HBV capsid assembly. The compound interacts with the viral core protein, leading to alterations in the assembly process:
Research has shown that NVR 3-778 retains efficacy against HBV variants containing mutations that confer resistance to other antiviral therapies .
The mechanism of action for NVR 3-778 involves several critical processes:
Studies indicate that NVR 3-778 has an effective concentration (EC50) ranging from approximately 0.25 μM to over 4 μM against different HBV strains, underscoring its potency .
NVR 3-778 exhibits several notable physical and chemical properties:
These properties are critical for determining dosing regimens and therapeutic efficacy.
NVR 3-778 is primarily utilized in scientific research focused on antiviral therapies for hepatitis B virus infections. Its applications include:
NVR 3-778 is a pioneering first-in-class hepatitis B virus (HBV) capsid assembly modulator (CAM) belonging to the sulfamoylbenzamide (SBA) chemical class. SBAs are characterized by a central benzamide scaffold linked to a sulfamoylpiperidine moiety, which enables precise targeting of the HBV core protein dimer-dimer interface. This chemical class exhibits optimized steric and electronic properties that facilitate high-affinity binding to the hydrophobic pocket of HBV core proteins, disrupting nucleocapsid assembly and viral replication [1] [3] [5].
The molecular architecture of NVR 3-778 (CAS 1445790-55-5) is defined by the formula C₁₈H₁₆F₄N₂O₄S and a molecular weight of 432.39 g/mol. Key structural features include:
Table 1: Molecular Properties of NVR 3-778
Property | Value |
---|---|
Empirical Formula | C₁₈H₁₆F₄N₂O₄S |
Exact Mass | 432.0767 Da |
Elemental Composition | C 50.00%; H 3.73%; F 17.58%; N 6.48%; O 14.80%; S 7.41% |
SMILES Notation | O=C(NC₁=CC(F)=C(F)C(F)=C₁)C₂=CC=C(F)C(S(=O)(N₃CCC(O)CC₃)=O)=C₂ |
CAS Registry | 1445790-55-5 |
NVR 3-778 binds the hydrophobic pocket at the dimer-dimer interface of HBV core proteins (genotype D: PDB 5E0I), inducing allosteric conformational changes. Biochemical assays demonstrate:
NVR 3-778 exhibits favorable pharmacokinetics in mammalian models:
Table 2: Antiviral Activity of NVR 3-778 in Preclinical Models
Experimental Model | Target Marker | EC₅₀ (µM) | Reference |
---|---|---|---|
HepG2.2.15 cells | Secreted HBV DNA | 0.40 | [1] |
HepG2.2.15 cells | Intracellular rcDNA | 0.34 | [3] |
Primary human hepatocytes | De novo HBV infection (DNA) | 0.81 | [3] |
Primary human hepatocytes | HBV antigen production | 3.7–4.8 | [3] |
HBV Genotype B | Intracellular encapsidated DNA | 0.20 | [3] |
HBV Genotype H | Intracellular encapsidated DNA | 0.58 | [3] |
Murine pharmacokinetic studies demonstrate dose-dependent serum exposure:
Pharmacodynamic studies in humanized-liver mice confirm dose-dependent reductions in:
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: